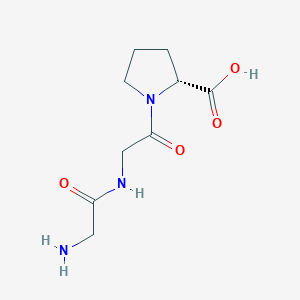
Glycyl-glycyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-glycyl-L-proline is a tripeptide composed of two glycine molecules and one L-proline molecule It is a derivative of the naturally occurring amino acids glycine and proline
准备方法
Synthetic Routes and Reaction Conditions: Glycyl-glycyl-L-proline can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids to prevent unwanted side reactions. The general steps include:
Protection of Amino Groups: The amino groups of glycine and L-proline are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection: After the coupling reactions, the protecting groups are removed using appropriate deprotection reagents, yielding the desired tripeptide.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids and coupling reagents. The final product is cleaved from the resin and purified.
化学反应分析
Types of Reactions: Glycyl-glycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the tripeptide.
Substitution: Substituted this compound derivatives.
科学研究应用
Glycyl-glycyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new peptide-based materials.
Biology: The compound is studied for its role in protein-protein interactions and as a substrate for peptidases.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in drug delivery systems and as a bioactive peptide in wound healing.
Industry: It is utilized in the production of peptide-based products and as a stabilizer in various formulations.
作用机制
The mechanism of action of glycyl-glycyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as a substrate for peptidases, leading to the generation of bioactive fragments that exert physiological effects. The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Glycyl-glycyl-L-proline can be compared with other similar tripeptides, such as:
Glycyl-L-prolyl-L-glutamate: This compound has an additional glutamate residue, which may confer different biological activities and properties.
Glycyl-L-prolyl-L-arginine: The presence of arginine introduces a positively charged side chain, affecting its interaction with biological targets.
Glycyl-L-prolyl-L-alanine: The alanine residue provides a different hydrophobic character compared to proline.
Uniqueness: this compound is unique due to its specific sequence of amino acids, which influences its structural conformation and biological activity. Its simplicity and ease of synthesis make it an attractive candidate for various applications in research and industry.
属性
分子式 |
C9H15N3O4 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
(2R)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16)/t6-/m1/s1 |
InChI 键 |
BUEFQXUHTUZXHR-ZCFIWIBFSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)CN)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)
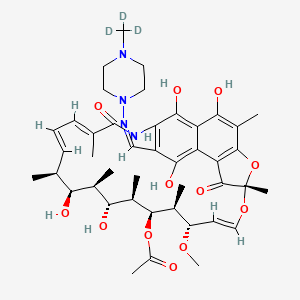
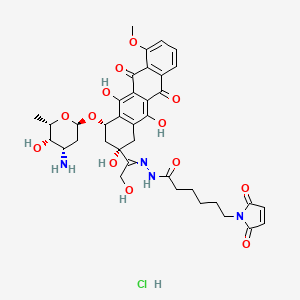
![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)

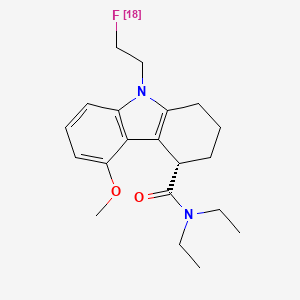


![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
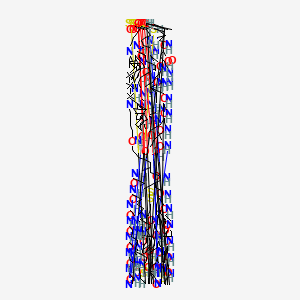
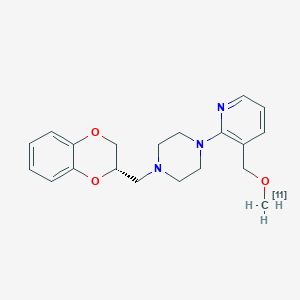
![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
